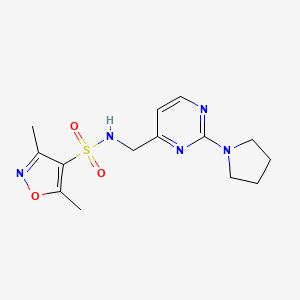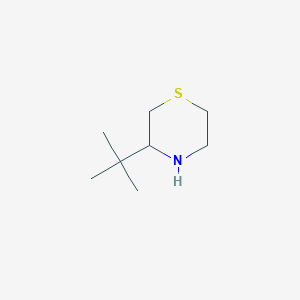
3-Tert-butylthiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Tert-butylthiomorpholine is a heterocyclic organic compound. It has a molecular formula of C8H17NS and a molecular weight of 159.29 .
Molecular Structure Analysis
The molecular structure of 3-Tert-butylthiomorpholine can be analyzed using various methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) . These methods can provide information about the molecule’s electronic structure, excited states, and reactive sites .Physical And Chemical Properties Analysis
3-Tert-butylthiomorpholine has a density of 0.946±0.06 g/cm3 and a boiling point of 223.0±15.0 °C . It has received significant attention due to its unique physical and chemical properties.Scientific Research Applications
Asymmetric Synthesis of Amines
Tert-butanesulfinamide is highlighted for its role in the asymmetric synthesis of amines, a process integral to creating bioactive molecules, including pharmaceuticals. The methodology involves condensation with carbonyl compounds, nucleophilic addition, and cleavage of the tert-butanesulfinyl group, showcasing the versatility of tert-butyl-containing compounds in synthesizing a broad range of amine structures from readily available materials (Xu, Chowdhury, & Ellman, 2013).
Catalytic Applications and Ligand Synthesis
Compounds with tert-butyl groups have been utilized in catalysis and ligand synthesis. For example, tert-butyl groups have been incorporated into polypyridine ruthenium(II) complexes, affecting the photochemical and thermal synthesis of these complexes which are characterized by cyclic voltammetry and spectroscopy, demonstrating the influence of tert-butyl substituents on the stability and reactivity of these complexes (Bonnet et al., 2003).
Material Science and Polymer Research
In material science, tert-butyl groups are integral to the development of novel polymeric materials. An example is the synthesis of multifunctional ABC stars with a reduction-labile arm, where the tert-butyl acrylate (tBA) serves as a critical component. This research demonstrates the utility of tert-butyl-containing compounds in creating advanced materials with potential applications in drug delivery systems (Liu et al., 2015).
Environmental and Biological Impacts
Research on 3-tert-butyl-4-hydroxyanisole (3-BHA) examines the environmental and biological impacts of tert-butyl compounds, specifically their role in adipogenesis and lipid metabolism. Such studies are crucial for understanding the potential environmental obesogen effects of tert-butyl derivatives, indicating the importance of examining the wider impacts of similar compounds on health and environment (Sun et al., 2019).
properties
IUPAC Name |
3-tert-butylthiomorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c1-8(2,3)7-6-10-5-4-9-7/h7,9H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKFOODJUNXXGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CSCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butylthiomorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

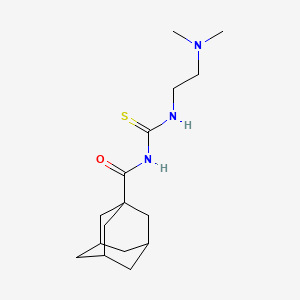
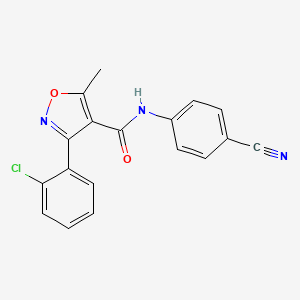
![{2-[(5-Chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}(4-methylpiperazin-1-yl)methanone](/img/structure/B2386321.png)
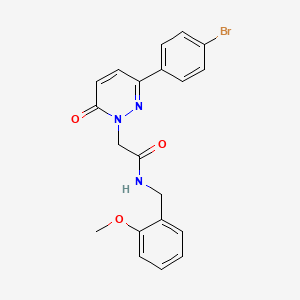
![Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-sulfinate](/img/structure/B2386324.png)
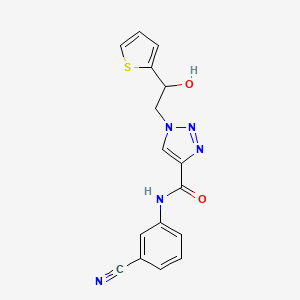
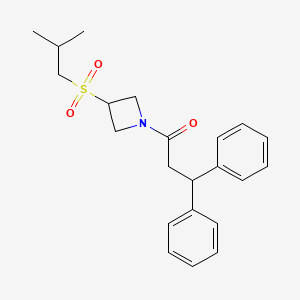
![1-[(2-Chlorophenyl)methyl]-4-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,4-diazepane hydrochloride](/img/structure/B2386328.png)
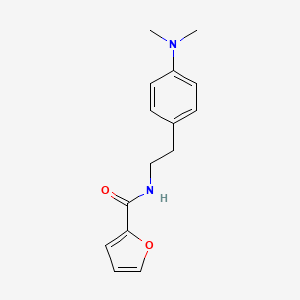
![10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2386333.png)
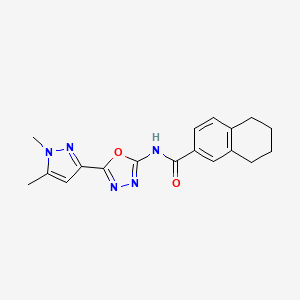
![N-(1-cyanocyclohexyl)-2-{[1-ethyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2386338.png)
![2-Chloro-N-[[3-fluoro-1-(2-methylpropanoyl)azetidin-3-yl]methyl]propanamide](/img/structure/B2386339.png)
